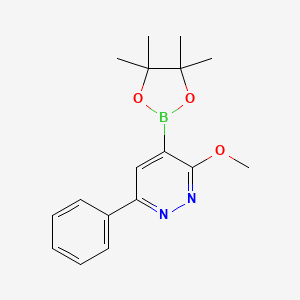
Butan-2-ylidenehydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butan-2-ylidenehydrazine is an organic compound with the molecular formula C₄H₁₀N₂ It is a derivative of hydrazine, characterized by the presence of a butan-2-ylidene group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butan-2-ylidenehydrazine can be synthesized through the reaction of butan-2-one with hydrazine. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The general reaction is as follows:
CH3COCH2CH3+NH2NH2→CH3C(NHNH2)CH2CH3+H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butan-2-ylidenehydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.
Applications De Recherche Scientifique
Butan-2-ylidenehydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: It is being investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of butan-2-ylidenehydrazine involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by forming covalent bonds with amino acid residues. The specific pathways involved depend on the biological system being studied.
Comparaison Avec Des Composés Similaires
Butan-2-ylidenehydrazine can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Used in the synthesis of pharmaceuticals and dyes.
Methylhydrazine: Used as a rocket propellant and in the synthesis of pesticides.
Dimethylhydrazine: Used as a rocket propellant and in the synthesis of pharmaceuticals.
This compound is unique due to its specific structure and the presence of the butan-2-ylidene group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C4H10N2 |
|---|---|
Poids moléculaire |
86.14 g/mol |
Nom IUPAC |
(E)-butan-2-ylidenehydrazine |
InChI |
InChI=1S/C4H10N2/c1-3-4(2)6-5/h3,5H2,1-2H3/b6-4+ |
Clé InChI |
VPGUBZVWMHRRSS-GQCTYLIASA-N |
SMILES isomérique |
CC/C(=N/N)/C |
SMILES canonique |
CCC(=NN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


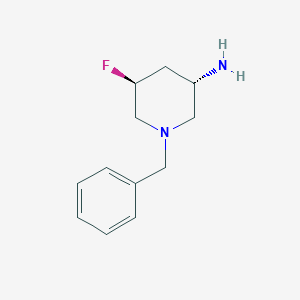
![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)
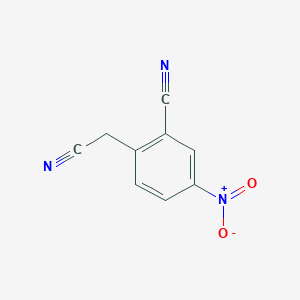
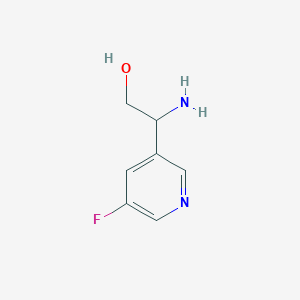
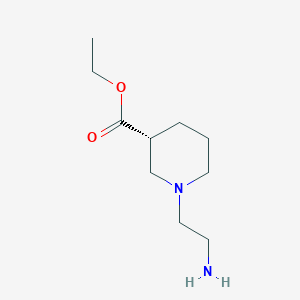

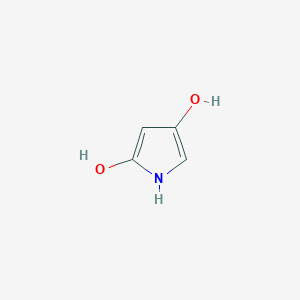
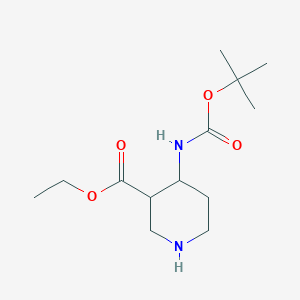
![2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12976709.png)

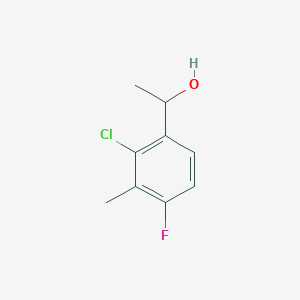
![5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12976748.png)
